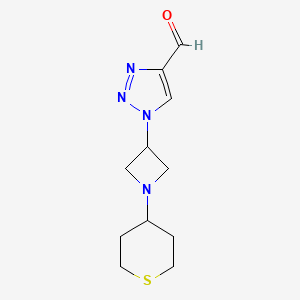

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2098110-03-1

Cat. No.: VC3143578

Molecular Formula: C11H16N4OS

Molecular Weight: 252.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098110-03-1 |

|---|---|

| Molecular Formula | C11H16N4OS |

| Molecular Weight | 252.34 g/mol |

| IUPAC Name | 1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2 |

| Standard InChI Key | VRTRVRBULCYHJG-UHFFFAOYSA-N |

| SMILES | C1CSCCC1N2CC(C2)N3C=C(N=N3)C=O |

| Canonical SMILES | C1CSCCC1N2CC(C2)N3C=C(N=N3)C=O |

Introduction

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound with a molecular formula of C11H16N4OS and a molecular weight of 252.3359 g/mol . This compound combines several functional groups, including a tetrahydro-2H-thiopyran ring, an azetidine ring, and a 1H-1,2,3-triazole ring, which are linked together with a carbaldehyde functional group.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine and triazole rings. The tetrahydro-2H-thiopyran ring is often introduced early in the synthesis pathway. The specific synthesis route may vary depending on the starting materials and desired intermediates.

Biological and Pharmacological Activities

While specific biological activities of 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde have not been extensively reported, compounds with similar structural motifs have shown potential in various pharmacological applications. For example, triazole derivatives are known for their antimicrobial, anticancer, and antiviral properties . The presence of a carbaldehyde group could also enable further chemical modifications to enhance biological activity.

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications to the triazole ring and the introduction of different functional groups can significantly impact biological activity. Future studies could focus on optimizing the synthesis process and exploring the compound's potential in drug discovery, particularly in areas where triazole derivatives have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume